BenchChemオンラインストアへようこそ!

Fmoc-Val-Cit-PAB-MMAE

Cytotoxicity ADC Microtubule Inhibitor

Fmoc-Val-Cit-PAB-MMAE is the definitive precursor for ADCs requiring precise DAR control. Unlike maleimide-terminated analogs, the Fmoc protecting group allows controlled, stepwise deprotection for site-specific conjugation, consistently achieving >90% DAR homogeneity. The Val-Cit-PAB linker ensures lysosomal cathepsin-B cleavage, releasing the picomolar-potency MMAE payload selectively within tumor cells. Researchers also leverage this construct to engineer species-specific stability improvements against rodent Ces1C. Available in high purity (≥98%) for solid-phase peptide synthesis and GMP-like ADC development. Request your quote today.

Molecular Formula C73H104N10O14
Molecular Weight 1345.7 g/mol
Cat. No. B1139162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Cit-PAB-MMAE
Molecular FormulaC73H104N10O14
Molecular Weight1345.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1
InChIKeyRHQGFVOXIOMBMC-UUMMFNFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Val-Cit-PAB-MMAE: A Cathepsin B-Cleavable Drug-Linker Precursor for Antibody-Drug Conjugate (ADC) Development


Fmoc-Val-Cit-PAB-MMAE (CAS 1350456-56-2) is a drug-linker conjugate precursor for antibody-drug conjugates (ADCs), comprising the Fmoc-protected valine-citrulline (Val-Cit) dipeptide linker, a para-aminobenzyl (PAB) self-immolative spacer, and the potent microtubule inhibitor monomethyl auristatin E (MMAE) as the cytotoxic payload [1]. The Val-Cit-PAB linker is specifically designed for lysosomal cleavage by cathepsin B, an enzyme overexpressed in many cancer cells, enabling targeted intracellular release of MMAE [2][3]. The Fmoc protecting group serves a critical synthetic purpose, allowing for controlled deprotection under basic conditions to reveal a free amine for subsequent conjugation to antibodies or other targeting moieties . This compound is a fundamental building block in ADC research, enabling the creation of targeted cancer therapeutics with a well-characterized release mechanism.

Why Fmoc-Val-Cit-PAB-MMAE is Not Interchangeable with Alternative Cleavable or Non-Cleavable Linker-Payload Systems


Fmoc-Val-Cit-PAB-MMAE is not a generic commodity; its specific structural and functional attributes dictate critical performance parameters in ADC development that are not matched by alternative linker-payload constructs. Direct substitution with other MMAE-containing linker-payloads (e.g., MC-Val-Cit-PAB-MMAE) is impossible without a complete change in conjugation chemistry and, consequently, the final ADC's properties. Substitution with other payloads or non-cleavable linkers fundamentally alters the therapeutic mechanism. The Fmoc group provides a distinct synthetic advantage for solid-phase synthesis and controlled amine deprotection, which is absent in maleimide-terminated constructs . Crucially, the Val-Cit-PAB linker, while widely used, exhibits significant and quantifiable variability in stability across species due to differential susceptibility to enzymes like carboxylesterase 1C (Ces1C) in rodent plasma [1][2]. This instability is a known confounding factor in preclinical rodent studies and necessitates the use of stabilization strategies or alternative models, making the choice of a specific Val-Cit-PAB-containing compound non-trivial. Furthermore, the hydrophobicity of the Val-Cit-PAB linker can impact ADC aggregation and pharmacokinetics, a factor that varies with the specific linker-payload and conjugation site [3]. Therefore, the selection of Fmoc-Val-Cit-PAB-MMAE is a decision that commits a research program to a specific synthetic pathway and a well-characterized, albeit species-dependent, stability and release profile, which cannot be assumed for a related analog.

Quantitative Evidence of Differentiation for Fmoc-Val-Cit-PAB-MMAE in ADC Development


Quantified Payload Potency: MMAE IC50 Values in the Picomolar Range

The cytotoxic potency of the MMAE payload in Fmoc-Val-Cit-PAB-MMAE is a critical differentiator. MMAE, a highly potent microtubule inhibitor, exhibits IC50 values in the low picomolar (pM) range against various cancer cell lines in vitro [1]. This extreme potency is essential for the ADC mechanism, where the number of drug molecules delivered per cancer cell is limited. The Val-Cit-PAB linker system is engineered to release this highly potent agent specifically inside target cells, a requirement for achieving a therapeutic index with such a toxic payload. The reported IC50 range for MMAE itself is typically < 1 nM, with some studies reporting values between 10-100 pM on sensitive cell lines [1]. This is in contrast to many other chemotherapeutic agents with IC50 values in the nanomolar (nM) or micromolar (µM) range.

Cytotoxicity ADC Microtubule Inhibitor

Species-Dependent Plasma Stability of Val-Cit-PAB Linkers: A Quantified Preclinical Concern

A key and quantifiable differentiation for Val-Cit-PAB-containing linkers (the core of Fmoc-Val-Cit-PAB-MMAE) is their well-documented instability in mouse and rat plasma compared to human plasma. This is due to cleavage by the enzyme carboxylesterase 1C (Ces1C), which is present in rodent plasma but has negligible activity in human plasma [1][2]. One study comparing linear Val-Cit-PAB linkers with exo-cleavable linkers showed that an ADC with a linear VC-PAB linker (trastuzumab-MC-VC-PAB-pyrene) exhibited 36% payload release in mouse plasma, while exo-cleavable designs released only 2-7% [3]. This significant difference (up to 18-fold) directly impacts the interpretation of preclinical efficacy and toxicity studies in rodents. Therefore, the choice to use a Val-Cit-PAB based linker like Fmoc-Val-Cit-PAB-MMAE carries the implicit requirement for careful preclinical study design, potentially including the use of stabilization strategies or alternative animal models.

Plasma Stability Preclinical Development ADC Linker Carboxylesterase

Fmoc Protection Enables Controlled Conjugation Chemistry: A Distinct Synthetic Advantage

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on Fmoc-Val-Cit-PAB-MMAE provides a distinct and quantifiable advantage over maleimide-terminated linker-payloads (e.g., MC-Val-Cit-PAB-MMAE) in terms of synthetic control and product homogeneity. The Fmoc group is stable under acidic and neutral conditions but is rapidly cleaved under mild basic conditions (e.g., 20% piperidine in DMF), releasing a free amine . This allows for: (1) incorporation into solid-phase peptide synthesis (SPPS) workflows for building complex linker-payload structures with high fidelity; and (2) controlled, stepwise deprotection and conjugation to antibodies or other targeting moieties. In contrast, maleimide-terminated linkers react spontaneously with thiols, requiring careful control of reduction and conjugation conditions to manage drug-to-antibody ratio (DAR) heterogeneity. The use of Fmoc-protected intermediates is a key enabler for achieving higher purity (>95%) and more controlled DAR profiles in final ADC products, which are directly correlated with improved pharmacokinetics and reduced toxicity [1].

Solid-Phase Synthesis Conjugation Chemistry ADC Manufacturing Fmoc Deprotection

Cathepsin B Cleavage Kinetics: A Defined Mechanism for Intracellular Payload Release

The Val-Cit-PAB linker in Fmoc-Val-Cit-PAB-MMAE is a highly characterized substrate for cathepsin B, a lysosomal cysteine protease. This enzyme specifically cleaves the amide bond between the citrulline (Cit) residue and the PAB spacer [1][2]. This cleavage triggers a rapid, spontaneous 1,6-elimination reaction, releasing free MMAE inside the target cell. While precise kinetic parameters (kcat, KM) can vary with the specific antibody and conjugation site, the general mechanism is well-established and considered a 'workhorse' in ADC development. Studies on related linker constructs (e.g., MC(C2)-Val-Cit-PAB) report >90% payload release within 24 hours under lysosomal conditions in vitro [3]. This defined, enzymatic release mechanism is a key differentiator from non-cleavable linkers, which require complete lysosomal degradation of the antibody for payload release, or from acid-labile linkers like hydrazones, which exhibit less specific release profiles in the slightly acidic tumor microenvironment.

Lysosomal Cleavage Cathepsin B Enzyme Kinetics Self-Immolative Spacer

Optimized Application Scenarios for Fmoc-Val-Cit-PAB-MMAE Based on Quantitative Evidence


Synthesis of Homogeneous ADCs with Controlled DAR via Fmoc-Deprotection Strategy

Researchers and biopharmaceutical developers aiming to produce antibody-drug conjugates (ADCs) with precise drug-to-antibody ratio (DAR) control should prioritize Fmoc-Val-Cit-PAB-MMAE. The Fmoc protecting group allows for a controlled, stepwise deprotection under mild basic conditions to reveal a free amine for site-specific conjugation to an antibody engineered with a reactive handle (e.g., an activated ester). This method, supported by evidence showing that Fmoc-based approaches can yield >90% DAR homogeneity compared to the 50-70% often observed with direct maleimide-thiol conjugations, is essential for generating well-characterized ADCs with predictable pharmacokinetic and toxicity profiles [1]. This application is critical for both academic research requiring rigorous experimental controls and industrial process development focused on manufacturing consistency and quality.

Preclinical Development of ADCs Requiring Mitigation of Rodent Plasma Instability

For programs planning preclinical efficacy and toxicology studies in rodents (mice or rats), the use of Fmoc-Val-Cit-PAB-MMAE-derived ADCs necessitates the implementation of specific stabilization strategies. Given the quantified 10- to 18-fold higher premature payload release in mouse plasma for linear Val-Cit-PAB linkers compared to exo-cleavable designs [2], researchers must either (1) incorporate protease inhibitors into plasma collection tubes and assay buffers, (2) engineer the conjugation site or linker to enhance stability against mouse Ces1C, or (3) carefully interpret in vivo data with this known instability in mind. The Fmoc-Val-Cit-PAB-MMAE building block, while not inherently unstable in human plasma, serves as a starting point for linker optimization studies aimed at mitigating this species-specific effect. This scenario underscores the compound's role as a critical tool for studying and overcoming a key ADC development challenge.

Constructing ADCs for Targets with Low Antigen Expression Requiring Potent Payloads

When developing ADCs against cancer targets with low cell surface antigen density (e.g., certain solid tumor antigens), the extreme potency of the MMAE payload is a critical requirement. The MMAE component of Fmoc-Val-Cit-PAB-MMAE exhibits IC50 values in the low picomolar range [3], which is necessary to achieve significant cell killing when only a limited number of ADC molecules can be internalized. Using a less potent payload would likely result in insufficient efficacy. The Val-Cit-PAB linker ensures that this highly potent payload is released only after internalization and lysosomal trafficking, maximizing the therapeutic window. This application is well-suited for research on challenging cancer targets where other ADC payloads have failed to demonstrate adequate activity.

Solid-Phase Synthesis of Complex Linker-Payload Libraries

The Fmoc group on Fmoc-Val-Cit-PAB-MMAE makes it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols . This enables researchers to incorporate the Val-Cit-PAB-MMAE unit into larger, more complex linker-payload constructs or to generate libraries of related compounds by varying the peptide sequence or other components. This is a distinct advantage over maleimide-terminated linkers, which are not compatible with SPPS due to the reactivity of the maleimide group under the basic deprotection conditions. This application is particularly relevant for medicinal chemistry groups focused on discovering novel ADC linkers and payloads with improved properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Val-Cit-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.